molecular formula C6H9NO2 B13832987 D,L-3-Isocyano-n-butyric acid methyl ester

D,L-3-Isocyano-n-butyric acid methyl ester

Cat. No.: B13832987
M. Wt: 127.14 g/mol
InChI Key: LYNKQPVWQDZAHG-UHFFFAOYSA-N
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Description

D,L-3-Isocyano-n-butyric acid methyl ester: is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol. It is known for its unique structure, which includes an isocyano group attached to a butyric acid methyl ester backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D,L-3-Isocyano-n-butyric acid methyl ester typically involves the reaction of methyl ketones with liquid ammonia to form imine intermediates. These intermediates are then treated with hydroxylamine-O-sulfonic acid to produce the desired diaziridines. The reaction conditions require careful control of temperature and pH to ensure the successful formation of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required conditions. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: D,L-3-Isocyano-n-butyric acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The isocyano group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted butyric acid derivatives.

Scientific Research Applications

D,L-3-Isocyano-n-butyric acid methyl ester is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of D,L-3-Isocyano-n-butyric acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The compound’s effects are mediated through specific pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

    Methyl butyrate: Similar ester structure but lacks the isocyano group.

    Butyric acid: Similar carboxylic acid backbone but without the ester and isocyano groups.

    Isocyanobutane: Contains the isocyano group but differs in the carbon chain structure.

Uniqueness: D,L-3-Isocyano-n-butyric acid methyl ester is unique due to the presence of both the isocyano group and the butyric acid methyl ester backbone. This combination imparts distinctive chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

methyl 3-isocyanobutanoate

InChI

InChI=1S/C6H9NO2/c1-5(7-2)4-6(8)9-3/h5H,4H2,1,3H3

InChI Key

LYNKQPVWQDZAHG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)[N+]#[C-]

Origin of Product

United States

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